molecular formula C14H17FN2OS B2427481 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 868375-47-7

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No. B2427481
CAS RN: 868375-47-7
M. Wt: 280.36
InChI Key: ITKLEZJEOYFBBS-PEZBUJJGSA-N
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Description

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide” is a chemical compound . Its molecular formula is C12H13FN2OS, with an average mass of 252.308 Da and a monoisotopic mass of 252.073257 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Anticancer Applications

  • Benzothiazole (BT) derivatives, including structures similar to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide, have shown promising results as anticancer agents. New BT acylhydrazones were synthesized and demonstrated probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. The study indicated that specific substitutions on the BT scaffold significantly modulate antitumor properties, highlighting the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activity

  • Substituted 6-fluorobenzo[d]thiazole amides, structurally related to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited comparable or slightly better activity than medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential as antimicrobial and antifungal agents (Pejchal et al., 2015).

Neuroprotective and Anticonvulsant Effects

  • A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One particular derivative demonstrated significant efficacy as an anticonvulsant in model systems and also showed promising neuroprotective effects. This suggests that compounds structurally similar to this compound could serve as leads in the search for new therapeutic agents in neurology (Hassan et al., 2012).

Sensing Applications

  • Benzothiazole compounds have been utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing their versatility beyond pharmacological applications. The fluorescence properties of these compounds, including their sensitivity to pH changes and selectivity towards certain metal cations, underline their potential in chemical sensing and environmental monitoring (Tanaka et al., 2001).

properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-3-5-9-12(18)16-14-17(4-2)13-10(15)7-6-8-11(13)19-14/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKLEZJEOYFBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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